N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a benzothiadiazole core fused with a pyridinylmethyl group substituted with a furan moiety. Its structure combines electron-deficient (benzothiadiazole) and electron-rich (furan, pyridine) components, making it a candidate for applications in medicinal chemistry and materials science. The benzothiadiazole scaffold is known for its bioactivity in kinase inhibition and anticancer applications , while the pyridine-furan substituent may enhance solubility and binding affinity .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFQXSXZSZXBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
The compound shares structural homology with several bioactive carboxamides and benzothiadiazole derivatives. Key comparisons include:
Key Observations :
- Bioactivity : Thiazole-5-carboxamide derivatives (e.g., compound 3) exhibit potent anticancer activity against HepG-2 cells, suggesting that the carboxamide group and heterocyclic core are critical for cytotoxicity . The target compound’s lack of reported bioactivity highlights a gap in current research.
- Substituent Effects : Piperazine and morpholine substituents (e.g., 4g ) improve solubility and pharmacokinetics, whereas bulky groups like trifluoromethylpyridinyl (ND-11543 ) enhance target specificity. The furan-pyridine moiety in the target compound may offer unique electronic properties for binding interactions.
Physicochemical Properties
Comparative spectral and synthetic
Key Observations :
- The target compound’s synthesis route remains underexplored compared to EDC-mediated couplings or Mannich reactions used for analogues .
- Spectral data gaps (e.g., 1H NMR) limit direct comparisons, though furan’s characteristic peaks (~6.3–7.4 ppm) and benzothiadiazole’s deshielded protons (~8.0–9.0 ppm) are expected .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₂N₄O₂S |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2034344-26-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Initial steps often include the preparation of furan and pyridine intermediates followed by their coupling with benzo[c][1,2,5]thiadiazole derivatives under specific conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds related to benzo[c][1,2,5]thiadiazoles have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that similar compounds exhibited significant activity against activin receptor-like kinase 5 (ALK5), a key player in tumor growth and metastasis .
The biological activity of this compound is believed to involve its interaction with various molecular targets. The compound may modulate the activity of enzymes or receptors involved in cellular signaling pathways. This modulation can lead to altered cell proliferation and apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan and pyridine rings can significantly influence biological activity. For example, modifications that enhance lipophilicity or increase hydrogen bonding potential have been shown to improve receptor binding affinity and biological efficacy .
Case Studies and Research Findings
Several studies have documented the biological evaluation of related compounds:
- Study on ALK5 Inhibition : A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and evaluated for their ability to inhibit ALK5. Among these derivatives, some exhibited IC50 values in the low micromolar range, indicating potent activity .
- Antiviral Activity : Research has also explored the antiviral potential of similar heterocycles. Compounds demonstrated significant inhibition of viral replication in vitro, suggesting that modifications on the thiadiazole core could enhance antiviral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
